Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 5476423 vs. Gallium Acetylacetonate (GaAcAc)
Compound 5476423 (6-bromo-4-(1H-pyrazol-4-yl)quinoline) demonstrated an 80-fold increase in anti-proliferative potency compared to the baseline agent gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) A549 human lung adenocarcinoma cells [1]. The fold-change was calculated from IC50 values obtained under identical assay conditions. In the same study, the second lead compound 7919469 exhibited only a 13-fold increase, indicating that 5476423 is approximately 6.15-fold more potent than its closest in-study comparator [1].
| Evidence Dimension | Anti-proliferative potency (fold-increase vs. GaAcAc) in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency relative to GaAcAc (compound 5476423) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) – baseline; Compound 7919469 – 13-fold increase |
| Quantified Difference | 80-fold vs. 13-fold (6.15× more potent than the co-identified lead 7919469) |
| Conditions | In vitro anti-proliferative assay using gallium-resistant (R) human lung adenocarcinoma A549 cells; IC50 determination. |
Why This Matters
This 80-fold potency advantage establishes 6-bromo-4-(1H-pyrazol-4-yl)quinoline as the lead scaffold for overcoming gallium resistance, directly influencing procurement decisions for AXL-targeted drug discovery programs.
- [1] Oyewumi, M.O., et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. View Source
